molecular formula C14H13FO3 B6374274 4-(2,5-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261946-15-9

4-(2,5-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374274
CAS No.: 1261946-15-9
M. Wt: 248.25 g/mol
InChI Key: XPKDLEYZFJELSL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxyphenol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenolic alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-2-chlorophenol
  • 4-(2,5-Dimethoxyphenyl)-2-bromophenol
  • 4-(2,5-Dimethoxyphenyl)-2-iodophenol

Uniqueness: 4-(2,5-Dimethoxyphenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-13(16)12(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKDLEYZFJELSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684381
Record name 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-15-9
Record name 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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